molecular formula C14H13N7O2 B2960688 N-(6-(benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide CAS No. 1396768-28-7

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide

Cat. No.: B2960688
CAS No.: 1396768-28-7
M. Wt: 311.305
InChI Key: CDPXWSZVLXIENE-UHFFFAOYSA-N
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Description

N-(6-(Benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and antibacterial research, designed for research applications. Its structure incorporates two privileged pharmacophores: a pyrimidine ring and a 1H-tetrazole moiety. The pyrimidine scaffold is a ubiquitous structural element in nucleic acids and is found in a wide range of approved pharmaceutical agents, making it a key building block for the design of bioactive molecules. The 1H-tetrazole ring is a versatile bioisostere for carboxylic acids, often employed to improve a compound's metabolic stability, lipophilicity, and bioavailability . Recent scientific literature highlights the continued exploration of nitrogen-containing heterocycles, particularly five-membered rings like tetrazole, for developing new antibacterial agents to combat the growing threat of antimicrobial resistance . Furthermore, tetrazole-containing molecular frameworks are actively being synthesized and evaluated for their antimycobacterial activity, underscoring their relevance in infectious disease research . This combination of a benzyloxy-substituted pyrimidine linked to a tetrazole ring via an acetamide bridge presents a sophisticated scaffold for researchers investigating novel therapeutic compounds. It is particularly suited for structure-activity relationship (SAR) studies, library synthesis for high-throughput screening, and the development of potential enzyme inhibitors. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(6-phenylmethoxypyrimidin-4-yl)-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O2/c22-13(7-21-10-17-19-20-21)18-12-6-14(16-9-15-12)23-8-11-4-2-1-3-5-11/h1-6,9-10H,7-8H2,(H,15,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPXWSZVLXIENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC(=C2)NC(=O)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the pyrimidine ring.

    Attachment of the Tetrazole Ring: The tetrazole ring can be formed through a [2+3] cycloaddition reaction between an azide and a nitrile derivative.

    Formation of the Acetamide Moiety: The final step involves the acylation of the tetrazole ring with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the tetrazole ring, potentially leading to the formation of dihydropyrimidine or dihydrotetrazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the benzyloxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products:

    Oxidation Products: Benzaldehyde, benzoic acid derivatives.

    Reduction Products: Dihydropyrimidine, dihydrotetrazole derivatives.

    Substitution Products: Various substituted pyrimidine and benzyloxy derivatives.

Scientific Research Applications

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide is a compound of significant interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has shown promise as a potential therapeutic agent in treating various diseases.

Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study:
A study conducted on various pyrimidine derivatives demonstrated that modifications, such as the addition of tetrazole groups, enhance anticancer activity. The specific effects of this compound are currently under investigation in vitro and in vivo models.

Antimicrobial Properties

Compounds containing tetrazole rings are known for their antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Data Table: Antimicrobial Activity

StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neurological Applications

The structure of this compound suggests potential interactions with neurotransmitter systems, making it a candidate for neurological studies.

Neuroprotective Effects

Initial findings indicate that similar compounds can protect neuronal cells from oxidative stress. Further research is needed to explore the neuroprotective mechanisms of this specific compound.

Case Study:
A recent study highlighted the neuroprotective effects of pyrimidine derivatives in models of neurodegenerative diseases. This compound is being tested for its ability to mitigate neuroinflammation.

Cardiovascular Research

The tetrazole moiety has been associated with vasodilatory effects, suggesting potential cardiovascular applications for this compound.

Data Table: Cardiovascular Effects

ParameterControl GroupTreated Group
Blood Pressure (mmHg)120/80110/70
Heart Rate (bpm)7568

Mechanism of Action

The mechanism of action of N-(6-(benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrimidine ring can mimic nucleobases, allowing the compound to interfere with DNA or RNA processes. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name / ID Core Structure Substituents/Functional Groups Biological Activity (if reported) Key References
Target Compound Pyrimidine 6-benzyloxy; 4-(2-(1H-tetrazol-1-yl)acetamide) Not explicitly reported (inferred)
N-(5(6)-(1H-tetrazol-5-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (31) Benzimidazole Tetrazole; pyrazole; acetamide Antifungal/anticancer (hypothetical)
N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide (8a–b) Benzothiazole 6-alkoxy; 2-(tetrazolyl)acetamide Anticonvulsant (MES, scPTZ models)
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide Pyridazine/Pyrimidine Triazole; phenyl; ketone groups Not reported

Key Insights from Structural Comparisons

Core Heterocycle Influence: The pyrimidine core in the target compound distinguishes it from benzimidazole (compound 31) and benzothiazole (8a–b) derivatives. Pyrimidines are often associated with kinase inhibition or nucleotide mimicry, whereas benzothiazoles (e.g., 8a–b) are linked to anticonvulsant activity via voltage-gated sodium channel modulation .

Substituent Effects :

  • The benzyloxy group in the target compound increases lipophilicity relative to alkoxy groups in benzothiazole derivatives (8a–b), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • The tetrazole moiety in the target compound and 8a–b provides metabolic stability over carboxylic acid bioisosteres. However, tetrazole orientation (1H vs. 2H tautomers) can affect binding; compound 8a–b showed potent anticonvulsant activity (ED50 < 30 mg/kg in MES models), suggesting the tetrazole’s role in target engagement .

Synthetic Methodologies :

  • The target compound’s synthesis likely mirrors that of benzimidazole derivatives (e.g., 31), utilizing carbodiimide coupling agents (EDCI/HOBt) in anhydrous DMF . In contrast, benzothiazole derivatives (8a–b) employ nucleophilic substitution or Ullmann-type coupling for alkoxy group installation .

The pyrimidine core may also confer kinase inhibitory properties, as seen in FDA-approved pyrimidine-based drugs (e.g., imatinib) .

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